N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
説明
N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core fused with a carboxamide group substituted at the 4-butylphenyl position.
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-2-3-6-15-9-11-16(12-10-15)23-21(28)22-14-13-19(26)25(22)18-8-5-4-7-17(18)20(27)24-22/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,23,28)(H,24,27) |
InChIキー |
SFDQZEFOQWBESK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
準備方法
Optimization of Cyclocondensation Parameters
Key parameters include:
-
Catalyst selection : Heterogeneous acids (e.g., Amberlyst® 15) enable easy separation and reuse.
-
Solvent-free conditions : Mechanochemical grinding enhances reaction efficiency and aligns with green chemistry principles.
-
Temperature control : Room-temperature grinding minimizes side reactions, though mild heating (40–60°C) may accelerate kinetics.
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% | |
| Pd(dppf)Cl₂ | KOAc | DMF | 85°C | 41% |
Reductive Amination and Hydrogenation Steps
Selective reduction of nitro or imine intermediates may be required. For example, 5-amino-2,4-di-tert-butylphenol is synthesized via hydrogenation of a nitro precursor using Pd/C and ammonium formate. Applying this to the target compound, a nitro group at the quinazoline’s 4-position could be reduced to an amine, followed by carboxamide formation.
Catalytic Hydrogenation Parameters
-
Catalyst : 5% Pd/C achieves quantitative yields under refluxing ethanol.
-
Reductant : Ammonium formate serves as a safe hydrogen source.
Enantioselective Synthesis and Chiral Resolution
The 3a position’s stereochemistry necessitates enantioselective methods. Asymmetric catalysis using chiral Brønsted acids or metal complexes could induce stereocontrol during cyclocondensation. For instance, (3aR)-configured derivatives are synthesized via chiral auxiliaries or resolution techniques.
Scalability and Industrial Adaptations
Large-scale synthesis requires cost-effective and safe protocols. Continuous flow reactors may enhance the cyclocondensation step, while immobilized catalysts (e.g., Amberlyst® 15) simplify purification. Solvent recycling and mechanochemical activation reduce waste .
化学反応の分析
Cyclocondensation Reactions
The compound’s quinazoline core participates in cyclocondensation cascades with bifunctional carbonyl compounds. For example, analogous pyrrolo[1,2-a]quinazolines react with ethyl levulinate (a γ-keto ester) in the presence of Amberlyst® 15, a Brønsted acid catalyst, to form tricyclic derivatives via double cyclization . This suggests potential for similar reactivity in constructing fused heterocycles.
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl levulinate | Amberlyst® 15 | Solventless, 60°C, 3h | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione derivative | 85–90% |
Vinylogous Aldol Additions
The γ-position of the quinazoline system is susceptible to vinylogous aldol reactions (VARs), enabling functionalization at distal sites. Organocatalytic domino sequences involving dienamine intermediates (formed via iminium activation) have been reported for related compounds, leading to spirocyclic or polycyclic architectures .
| Reaction Type | Catalyst | Key Step | Application Example | Reference |
|---|---|---|---|---|
| γ-Vinylogous Aldol | Chiral amine A3 | Dienamine-mediated γ-attack on aldehydes | Synthesis of spirooxindole cyclohexanes |
Amide Bond Transformations
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. Conversely, it can react with amines in coupling reactions (e.g., using EDCl/HOBt) to form substituted amides, enabling structural diversification .
| Reaction | Conditions | Product | Functional Impact |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative | Enhanced solubility or metal coordination |
| Amide Coupling | EDCl/HOBt, DMF, RT | N-alkyl/aryl substituted carboxamides | Bioactivity modulation |
Ring Functionalization
The pyrrolo[1,2-a]quinazoline core supports electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions. Additionally, the lactam moiety participates in ring-opening reactions with nucleophiles like Grignard reagents .
| Reaction | Reagents | Site of Attack | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-8 position | Introduction of nitro group |
| Grignard Addition | RMgX, THF, −78°C | Lactam carbonyl | Ring-opening to form secondary alcohols |
Oxidation and Reduction
-
Oxidation : The tetrahydropyrrole ring is oxidized to a fully aromatic system using agents like DDQ, enhancing conjugation.
-
Reduction : Sodium borohydride selectively reduces the 1,5-dione groups to diols, altering hydrogen-bonding capacity .
Mechanochemical Activation
Recent green chemistry approaches utilize ball-milling for solvent-free reactions. For example, mechanochemical cyclocondensations reduce reaction times from 24h (conventional) to 3h while maintaining high yields .
Key Mechanistic Insights
-
Acid-Catalyzed Cyclizations : Amberlyst® 15 facilitates protonation of carbonyl groups, accelerating intramolecular amide bond formation .
-
Steric and Electronic Effects : The 4-butylphenyl group enhances hydrophobic interactions in biological targets but may hinder nucleophilic attacks at the carboxamide site .
科学的研究の応用
N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has shown promise in several biological applications:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves targeting specific enzymes or pathways crucial for cancer cell survival.
Neuroprotective Effects
The compound may also possess neuroprotective qualities that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation.
Anti-inflammatory Properties
Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
Case Studies
Several studies have documented the applications of N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide:
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored how derivatives of this compound inhibited specific cancer cell lines through apoptosis induction mechanisms .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects against oxidative stress in neuronal cells. The results indicated significant reductions in cell death when treated with this compound .
作用機序
類似の化合物との比較
類似の化合物
キナゾリン: 類似の生物活性を示す、より単純な構造。
キナゾリノン: 抗癌剤および抗菌作用で知られています。
ピロロキノリン: さまざまな生物活性を示す、別の縮合複素環化合物。
独自性
N-(4-ブチルフェニル)-1,5-ジオキソ-2,3,4,5-テトラヒドロピロロ[1,2-a]キナゾリン-3a(1H)-カルボキサミドは、キナゾリンコアとピロロ環、およびブチルフェニル基を組み合わせた特定の構造により独自性があります。このユニークな構造は、明確な生物活性と薬物動態特性を付与し、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
4-Ethylphenyl Analogs
Compound : 4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Molecular Formula : C₂₀H₁₉N₃O₃
- Molecular Weight : 349.39 g/mol
- logP : 2.004 (indicative of moderate lipophilicity)
- Key Differences : The ethyl group at the 4-position reduces steric bulk compared to the butyl group in the target compound. This may enhance solubility but decrease membrane permeability .
4-Methyl Derivatives
Compound : 4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- CAS : 863763-60-4
- Molecular Formula : C₁₅H₁₄N₂O₄ (carboxylic acid derivative)
- Key Differences : The absence of a phenylcarboxamide group and the presence of a carboxylic acid moiety significantly alter polarity and hydrogen-bonding capacity, likely reducing bioavailability compared to the target compound .
Heterocyclic Framework Modifications
Pyrimido[1,2-a]benzimidazole Analogs
Compound : N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
- CAS : 956182-97-1
- Molecular Framework : Pyrimido[1,2-a]benzimidazole instead of pyrrolo[1,2-a]quinazoline.
- However, the altered heterocyclic core may reduce metabolic stability .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Weight : ~550 g/mol (estimated)
Physicochemical Properties
生物活性
N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for its wide range of bioactivities. Its structure includes a tetrahydropyrroloquinazoline core that contributes to its biological properties.
Research indicates that quinazoline derivatives exhibit various mechanisms of action, including:
- Antitumor Activity : Many quinazoline compounds act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. For instance, compounds similar to N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline have shown potent inhibitory activity against Aurora kinase and epidermal growth factor receptor (EGFR) .
- Antimicrobial Properties : Quinazoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain quinazoline compounds can inhibit the growth of drug-resistant strains like MRSA .
Biological Activity Data
The following table summarizes key biological activities and findings related to N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide and related compounds.
Case Study 1: Antitumor Activity
A study evaluated the antitumor potential of a series of quinazoline derivatives including N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline. The compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value indicating potent activity. It was shown to induce apoptosis by inhibiting key signaling pathways involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazoline derivatives. The compound demonstrated effective inhibition against multiple bacterial strains with low MIC values. The presence of specific functional groups was found to enhance antibacterial activity significantly.
Q & A
Q. What are the standard synthetic routes for N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide?
Methodology :
- Core structure assembly : Use a multi-step approach involving cyclocondensation of substituted quinazoline precursors with pyrrolidine derivatives. For example, tetrahydro-pyrrolo-quinazoline scaffolds can be synthesized via one-pot reactions using Grignard reagents in dry THF, followed by quenching and extraction (e.g., as described for tetrahydroimidazo[1,2-a]pyridine derivatives ).
- Carboxamide functionalization : Introduce the 4-butylphenyl group via nucleophilic acyl substitution or coupling reactions (e.g., EDCI/HOBt-mediated amidation, as in pyrazole carboxamide synthesis ).
- Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) and recrystallization for high purity.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Grignard reagent, THF, 0°C → RT | 60–75 | |
| Amidation | EDCI, HOBt, DIPEA, DMF | 70–85 |
Q. How to characterize this compound using spectroscopic and analytical methods?
Methodology :
- ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts. For example, quinazoline carbonyl groups typically appear at δ 160–170 ppm in ¹³C NMR, while pyrrolidine protons resonate at δ 2.5–4.0 ppm .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy < 2 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. How can reaction conditions be optimized to improve synthetic yield or selectivity?
Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates .
- Catalyst variation : Use Pd-based catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Temperature control : Optimize stepwise temperature gradients (e.g., 0°C for Grignard addition → reflux for cyclization) .
Q. Case Study :
- Increasing reaction time from 12 to 24 hours improved yield by 15% in tetrahydro-pyrrolo-diazepine synthesis .
Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility)?
Methodology :
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >98% .
- Crystallization studies : Recrystallize from ethanol/water to obtain a single polymorph .
- Cross-validate data : Compare with structurally similar compounds (e.g., tetrahydroimidazo[1,2-a]pyridines ).
Q. What computational strategies are suitable for predicting biological activity or binding modes?
Methodology :
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| Kinase X | -9.2 | Lys45, Asp98 |
Q. How to analyze stereochemical outcomes in asymmetric synthesis?
Methodology :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
- X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., as in pyrazole derivatives ).
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodology :
- Core modifications : Introduce substituents at the quinazoline C-2 or pyrrolidine N-3 positions to probe steric/electronic effects .
- Biological assays : Test derivatives against cancer cell lines (e.g., IC₅₀ in MCF-7) or enzymatic targets (e.g., IC₅₀ for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
